4-(Methylamino)butyric acid hydrochloride

Description

Academic Classification and Structural Context within Aminobutyric Acid Derivatives

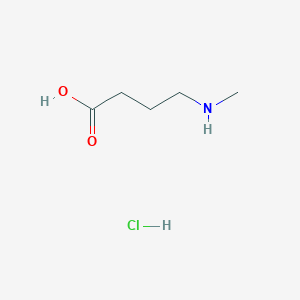

From a chemical standpoint, 4-(Methylamino)butyric acid hydrochloride is classified as a gamma-amino acid derivative. nih.gov Its structure features a butyric acid backbone with a methylamino group attached to the fourth carbon (the gamma carbon). nih.govsmolecule.com This places it in the category of N-alkylated gamma-amino acids. The presence of the hydrochloride salt increases its stability and solubility in aqueous solutions, which is advantageous for its use in various research applications. smolecule.com

The fundamental structure of this compound is closely related to that of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. nih.govchemicalbook.com 4-(Methylamino)butyric acid is essentially GABA with one of the hydrogens on the amino group replaced by a methyl group. nih.govchemicalbook.com This structural modification is significant as it can influence the compound's chemical reactivity and its interaction with biological systems when compared to its parent compound, GABA.

The table below outlines the key chemical identifiers and properties of this compound.

| Property | Value |

| CAS Number | 6976-17-6 |

| Molecular Formula | C₅H₁₂ClNO₂ |

| Molecular Weight | 153.61 g/mol |

| Melting Point | 124-126 °C |

| Appearance | Off-white to white solid |

Significance in Contemporary Chemical and Biomedical Research

The significance of this compound in modern research is multifaceted, spanning from synthetic chemistry to neuropharmacology. chemimpex.com Its role as a versatile chemical intermediate and a modulator of neurological pathways underscores its importance.

In the realm of chemical research, this compound serves as a valuable precursor in the synthesis of a variety of other molecules. chemimpex.com For instance, it is an intermediate in the synthesis of 4-methylguanidine butyric acid. researchgate.net The synthesis of this compound itself can be achieved through several methods, including the hydrolysis of the industrial solvent N-methyl-2-pyrrolidone. chemicalbook.comechemi.com This connection to a widely used industrial chemical has also spurred research into its metabolic fate and potential biological significance. Furthermore, its structure lends itself to applications in peptide synthesis, where it can be incorporated as a modified amino acid residue. scientificlabs.co.uk

In biomedical research, particularly neuroscience, this compound is utilized in studies concerning neurotransmitter modulation. chemimpex.com Due to its structural similarity to GABA, it is investigated for its potential to interact with GABA receptors and influence GABAergic signaling. smolecule.com This makes it a compound of interest in the development of therapeutic agents for neurological disorders. chemimpex.com Research in this area often explores its use as a precursor in the development of pharmaceuticals targeting conditions such as anxiety and depression. chemimpex.com Additionally, it is employed in biochemical assays to study enzyme activity, which is crucial for drug development and understanding metabolic pathways. chemimpex.com

The following table summarizes the primary areas of research where this compound is applied.

| Research Area | Application |

| Chemical Synthesis | Precursor for other compounds (e.g., 4-methylguanidine butyric acid) researchgate.net |

| Used in peptide synthesis scientificlabs.co.uk | |

| Neuroscience | Studying neurotransmitter modulation chemimpex.com |

| Investigating GABAergic signaling smolecule.com | |

| Pharmaceutical Development | Precursor for pharmaceuticals targeting neurological disorders chemimpex.com |

| Biochemical Assays | Measuring enzyme activity chemimpex.com |

Properties

IUPAC Name |

4-(methylamino)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-6-4-2-3-5(7)8;/h6H,2-4H2,1H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLHQRQZCMCQNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90504845 | |

| Record name | 4-(Methylamino)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6976-17-6 | |

| Record name | 6976-17-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Methylamino)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Methylamino)butyric acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Modifications

Established Synthetic Pathways for 4-(Methylamino)butyric Acid Hydrochloride

The synthesis of this compound is well-documented, with the hydrolysis of N-Methyl-2-Pyrrolidinone being a primary and effective route.

A foundational method for preparing this compound involves the acid-catalyzed hydrolysis of N-Methyl-2-Pyrrolidinone. This process utilizes concentrated hydrochloric acid to open the lactam ring of the starting material. The reaction proceeds by adding N-methyl-2-pyrrolidone to concentrated hydrochloric acid, followed by heating under reflux. echemi.com This straightforward approach provides a reliable pathway to the desired product. The reaction effectively breaks the cyclic amide bond, leading to the formation of the linear amino acid salt. echemi.comresearchgate.net

Optimization of the synthesis from N-Methyl-2-Pyrrolidinone has been a subject of investigation to maximize product yield and efficiency. Different reaction parameters have been explored, leading to various reported conditions. One method involves refluxing the mixture of N-methyl-2-pyrrolidone and concentrated hydrochloric acid at 165°C for 9 hours, followed by the addition of more acid and another 4.5 hours of reflux. echemi.com This procedure has been reported to achieve a high yield of 90% after crystallization from acetone. echemi.com

Another set of optimized conditions involves a lower reaction temperature and shorter duration. By maintaining a weight ratio of N-methyl pyrrolidone to hydrochloric acid at 1:2, a reaction temperature of 135°C, and a reaction time of 5 hours, a yield of 72.89% for the intermediate 4-(methylamino)butanoic acid salt has been reported. researchgate.net

Table 1: Comparison of Synthetic Conditions

| Parameter | Method 1 | Method 2 |

| Starting Material | N-Methyl-2-Pyrrolidinone | N-Methyl-2-Pyrrolidinone |

| Reagent | Concentrated Hydrochloric Acid | Concentrated Hydrochloric Acid (1:2 weight ratio) |

| Temperature | 165°C | 135°C |

| Time | 9 hours + 4.5 hours | 5 hours |

| Reported Yield | 90% | 72.89% |

Derivatization Strategies for Research Applications

To facilitate its use in various research contexts, this compound can be chemically modified. These derivatization strategies are crucial for analytical detection and for studying its behavior in biological systems.

Due to the inherent properties of amino acids, such as low volatility, direct analysis by methods like gas chromatography-mass spectrometry (GC-MS) is often challenging. researchgate.net Derivatization is therefore employed to enhance detectability and improve chromatographic behavior. researchgate.net Common strategies involve the chemical modification of the amine or carboxylic acid functional groups. researchgate.net

Acylation, for instance, is a widely used technique that reduces the polarity of analytes, improves peak shape, and enhances sensitivity. rsc.org Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) or trifluoroacetic anhydride (TFA) are often used for this purpose. rsc.org For 4-(Methylamino)butyric acid, these reagents would react with the secondary amine to form a more volatile and easily detectable derivative. Another approach involves esterification of the carboxylic acid group, for example, by reaction with an alcohol in the presence of an acid catalyst, which also increases volatility for GC analysis. colostate.edu For detection in liquid chromatography, derivatizing agents that introduce a chromophore or fluorophore can be attached to the amine group.

A technique demonstrated for the closely related compound 4-(Dimethylamino)butyric acid (DMBA) involves labeling for electrochemiluminescence (ECL) detection. nih.gov In this method, DMBA was tagged onto analytes to generate an ECL signal, a principle that could be adapted for 4-(Methylamino)butyric acid in specific analytical assays. nih.gov

Isotopic labeling is an indispensable tool for tracing the metabolic fate and determining the pharmacokinetic profile of molecules in biological systems. rug.nl Stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) can be incorporated into the structure of 4-(Methylamino)butyric acid without altering its chemical properties. rug.nleurisotop.com

These labeled compounds serve as tracers that can be distinguished from their endogenous, unlabeled counterparts by mass spectrometry. eurisotop.com For example, a deuterated version of 4-(Methylamino)butyric acid could be synthesized using a deuterated precursor. When introduced into a biological system, the metabolic pathways and clearance rates can be monitored by tracking the mass-shifted, labeled compound and its metabolites. rug.nl Furthermore, isotopically labeled compounds are considered the gold standard for use as internal standards in quantitative analyses, as they can accurately account for sample loss during preparation and variations in instrument response. eurisotop.com

Role as an Intermediate in Organic Synthesis and Pharmaceutical Precursor Development

This compound is a valuable building block in organic synthesis and a precursor for various pharmaceuticals. chemimpex.com Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, allows for a wide range of chemical transformations.

It is recognized as a derivative of gamma-aminobutyric acid (GABA), a crucial inhibitory neurotransmitter in the central nervous system. chemimpex.comchemicalbook.comchemicalbook.com This relationship makes it a compound of interest in neuroscience research and a precursor for developing therapeutic agents targeting neurological disorders. chemimpex.com For instance, it can be used in the synthesis of molecules designed to modulate GABAergic signaling. smolecule.com An example of its utility as an intermediate is in the synthesis of 4-methylguanidine butyric acid, where it serves as the direct precursor that is reacted with thiourea (B124793) trioxide. researchgate.net The compound is also known to be a hydrolysis product of the industrial solvent N-methyl-2-pyrrolidinone and a product of nicotine (B1678760) catabolism in certain bacteria. chemicalbook.comchemicalbook.com

Biological Roles and Biochemical Investigations

Precursor Function in Neurotransmitter Biosynthesis (e.g., Gamma-Aminobutyric Acid)

4-(Methylamino)butyric acid hydrochloride is recognized as a potent precursor in the biosynthesis of neurotransmitters, most notably gamma-aminobutyric acid (GABA). chemimpex.com GABA is the primary inhibitory neurotransmitter in the mature mammalian central nervous system, responsible for reducing neuronal excitability. nih.gov The core structure of 4-(methylamino)butanoic acid is that of GABA, with the key difference being the substitution of a methyl group on the nitrogen atom.

This structural relationship allows it to participate in neuropharmacological pathways, and it is frequently used in neuroscience research to study neurotransmitter modulation and its effects on mood and cognition. chemimpex.com Its ability to influence neurotransmitter levels makes it a valuable compound for researchers investigating neurological health and the mechanisms of neuroactive substances. chemimpex.com

Involvement in Microbial Metabolic Pathways (e.g., Nicotine (B1678760) Catabolism in Bacteria)

In the microbial world, 4-(methylamino)butanoic acid (also referred to as γ-N-methylaminobutyrate) serves as a key intermediate in the breakdown of nicotine by certain bacteria. nih.gov Soil bacteria such as Arthrobacter nicotinovorans utilize nicotine as a source of carbon and nitrogen. nih.govfrontiersin.org The catabolic pathway involves the breakdown of the nicotine molecule's pyrrolidine (B122466) ring, which results in the formation of γ-N-methylaminobutyrate. nih.gov

Once formed, this intermediate can be processed by two alternative enzymatic pathways within the bacterium: nih.gov

Demethylation: A γ-N-methylaminobutyrate oxidase can demethylate the compound to form gamma-aminobutyric acid (GABA). nih.gov

Deamination: A different amine oxidase can remove methylamine, converting the molecule into succinic semialdehyde. nih.gov This product is subsequently converted to succinate, which can enter the citric acid cycle to be used for energy. nih.gov

Research has determined the kinetic properties of the two enzymes responsible for these competing pathways in A. nicotinovorans, revealing differences in their affinity and catalytic speed for their common substrate, 4-methylaminobutanoate. nih.gov

| Enzyme | Km (Michaelis Constant) | kcat (Catalytic Rate Constant) | Metabolic Reaction |

|---|---|---|---|

| γ-N-Methylaminobutyrate Oxidase | 140 µM | 800 s-1 | Demethylation |

| Amine Oxidase | 2.5 mM | 1230 s-1 | Deamination |

Data suggests that while the amine oxidase has a higher catalytic rate, the γ-N-methylaminobutyrate oxidase has a significantly higher affinity (lower Km) for the substrate, suggesting the demethylation pathway may predominate under certain conditions. nih.gov

Interactions with Mammalian Metabolic Processes (e.g., L-Carnitine β-oxidation Inhibition)

Beyond its role in the nervous system, 4-(methylamino)butanoic acid has been reported to interact with key mammalian metabolic processes. Specifically, it has been identified as an inhibitor of L-carnitine's role in β-oxidation. nih.gov L-carnitine is essential for transporting long-chain fatty acids into the mitochondrial matrix, where they are broken down via β-oxidation to produce energy. caldic.comnih.gov Inhibition of this process would therefore impact fatty acid metabolism. While the precise molecular mechanism of this inhibition by 4-(methylamino)butanoic acid is a subject of ongoing investigation, the interaction highlights the compound's potential to modulate fundamental energy pathways in mammals.

Application in Biochemical Assays for Enzyme Activity and Metabolic Studies

Due to its role as a specific substrate and intermediate in key biological pathways, this compound is a useful tool in biochemical assays. chemimpex.com It is employed to measure the activity of specific enzymes, providing critical data for metabolic studies and drug development. chemimpex.com

A prime example is its use in studying the enzymes of nicotine catabolism. nih.gov As detailed in section 3.2, 4-methylaminobutanoate is the direct substrate for both γ-N-methylaminobutyrate oxidase and a specific amine oxidase. nih.gov Researchers have utilized this compound in in vitro assays with the purified recombinant enzymes to determine their kinetic parameters, such as Km and kcat. nih.gov These assays are fundamental to understanding the efficiency and preference of metabolic pathways and how they are regulated. Such studies provide a detailed view of microbial metabolism and can inform biotechnological applications. frontiersin.org

Neuropharmacological and Neurological Research Applications

Modulation of Neurotransmitter Levels and Neuronal Excitability

The principal role of GABA in the central nervous system is to reduce neuronal excitability, thereby maintaining a balance between neuronal excitation and inhibition. nih.govcopbela.org 4-(Methylamino)butyric acid hydrochloride is recognized in research for its ability to modulate neurotransmitter levels, which is a key aspect of its application in neuroscience. chemimpex.com As a potent precursor in the synthesis of GABA, it plays a role in maintaining neurological health. chemimpex.com

Its structural similarity to GABA suggests it may function as a GABAergic agent, influencing neurotransmitter systems that are crucial in conditions like anxiety and seizure disorders. The modulation of these systems is a critical area of study, as GABA deficiency is associated with several neurological and psychiatric disorders, including Huntington's chorea, Parkinson's disease, Alzheimer's disease, anxiety, and depression. nih.gov By potentially affecting GABA levels or mimicking its action, this compound is studied for its effects on mood and cognition. chemimpex.com The action of inhibitory neurotransmitters like GABA typically involves the hyperpolarization of the postsynaptic neuron, making it less likely to generate an action potential, which is a fundamental mechanism for controlling neuronal excitability. nih.gov

Mechanisms of Action in Neuroactive Substance Research

Understanding the precise mechanisms through which neuroactive compounds exert their effects is a central goal of neuropharmacology. This compound is leveraged in studies to elucidate these mechanisms. chemimpex.com Its primary proposed mechanism involves the modulation of the GABAergic system.

Research into GABA's mechanism has shown that it can act on both presynaptic and postsynaptic sites. Postsynaptically, activation of GABA-A receptors leads to an influx of chloride ions, causing hyperpolarization of the cell membrane and inhibiting neuronal firing. nih.gov Preclinically, GABA has also been shown to act on excitatory presynaptic nerve terminals to reduce the release of excitatory neurotransmitters. nih.gov The structural similarity of this compound to GABA suggests it may interact with GABA receptors, potentially enhancing inhibitory neurotransmission and contributing to neuroprotective effects. Its utility in biochemical assays to measure enzyme activity further aids in providing critical data for drug development and metabolic studies. chemimpex.com

| Proposed Mechanism | Target System | Potential Effect |

| GABA Precursor | GABA Synthesis | Increased GABA Levels |

| GABA Receptor Modulation | GABAergic System | Enhanced Inhibitory Neurotransmission |

| Neurotransmitter Modulation | Various | Altered Mood and Cognition |

Preclinical Research Models in Neuroscience

Preclinical research, particularly using animal models, is fundamental to neuroscience for evaluating the potential of new compounds. This compound is used in such preclinical trials to assess the behavioral and neurophysiological effects of compounds, aiding in the evaluation of potential treatments for neurological disorders. chemimpex.com

Animal models allow researchers to investigate the in-vivo effects of compounds on complex behaviors and brain function. While specific studies detailing the behavioral effects of this compound are not extensively documented in the provided search results, related compounds like sodium butyrate (B1204436) have been evaluated in animal models of mania and depression. nih.gov In these studies, sodium butyrate demonstrated the ability to reverse both manic-like behaviors (such as hyperactivity induced by d-amphetamine) and depressive-like behaviors. nih.govnih.gov These types of preclinical studies suggest that compounds affecting butyrate and GABAergic pathways are of interest for their potential to act as mood stabilizers. nih.gov The assessment of locomotor activity and responses to stress-induced or chemically-induced behavioral changes are common paradigms in these models. nih.govnih.gov

| Animal Model | Induced Behavior | Investigated Compound | Observed Effect |

| d-amphetamine-induced mania | Hyperactivity | Sodium Butyrate | Reversal of hyperactivity nih.gov |

| Chronic mild stress | Depressive-like behavior | Sodium Butyrate | Reversal of depressive behavior nih.gov |

| Maternal deprivation | Depressive-like behavior | Sodium Butyrate | Reversal of depressive behavior nih.gov |

Studies on Central Nervous System Effects of GABA Derivatives

Gamma-aminobutyric acid itself has limitations as a therapeutic agent because its high polarity makes it difficult to cross the blood-brain barrier efficiently. nih.gov This has led to significant interest in the design and study of GABA analogues and derivatives, such as this compound, which may have improved permeability and pharmacological properties. nih.gov

4-(Methylamino)butyric acid is a gamma-amino acid where one of the hydrogens on the nitrogen of GABA is replaced by a methyl group. nih.gov This modification is a strategy used in the development of new drugs targeting neurodegenerative and psychiatric disorders. nih.gov By serving as a precursor or analogue, these derivatives are explored for their potential to increase brain concentrations of GABA or to directly act on its receptors, thereby preventing convulsions and addressing GABA deficiencies associated with various neurological conditions. chemimpex.comnih.gov The study of these derivatives is crucial for developing novel therapeutic agents that can effectively target the central nervous system. chemimpex.com

Therapeutic Development and Biomedical Applications Research

Investigation in Formulations for Neurological Disorders

4-(Methylamino)butyric acid hydrochloride is a compound of interest in the development of therapeutic agents for neurological disorders. chemimpex.com Its structural characteristics and ability to modulate neurotransmitter levels make it a candidate for inclusion in formulations aimed at addressing various neurological conditions. chemimpex.com The compound's similarity to gamma-aminobutyric acid (GABA), a crucial neurotransmitter for maintaining neurological health, underpins much of the research in this area. chemimpex.com Scientists investigate its properties in neuropharmacology to better understand the mechanisms of action of different neuroactive substances. chemimpex.com The exploration of this compound in therapeutic formulations is part of a broader effort to find innovative solutions for complex neurological issues. chemimpex.com

Research into its potential applications often involves its use in preclinical studies to assess the behavioral effects of related compounds in animal models, which helps in evaluating potential treatments for neurological disorders. chemimpex.com

Research on Mood-Related Conditions (e.g., Anxiety, Depression)

The potential for this compound to influence neurotransmitter systems has led to its investigation in formulations targeting mood-related conditions such as anxiety and depression. chemimpex.comsmolecule.com Its role as a potential modulator of neurotransmitters is a key area of focus for researchers hoping to develop new therapeutic strategies for these disorders. chemimpex.com Studies in neuroscience utilize the compound to understand its effects on mood and cognition, which is fundamental to developing treatments for mood-related ailments. chemimpex.com While direct clinical applications are a subject of ongoing research, its value as a candidate for formulations in this field is recognized. chemimpex.com

Table 1: Research Focus on this compound

| Research Area | Focus of Investigation | Rationale |

|---|---|---|

| Neurological Disorders | Development of therapeutic agents. chemimpex.com | Potential to modulate neurotransmitter levels. chemimpex.com |

| Mood-Related Conditions | Formulations targeting anxiety and depression. chemimpex.com | Structural similarity to the neurotransmitter GABA. chemimpex.comsmolecule.com |

| Pharmaceutical Synthesis | Use as a precursor or intermediate. chemimpex.comechemi.com | Versatile chemical structure for building complex molecules. smolecule.com |

| CNS Disorder Treatment | Creation and study of derivatives. smolecule.com | Modifying the original structure to develop novel therapeutic agents. smolecule.com |

Role in the Synthesis of Pharmaceutical Agents

This compound serves as a valuable precursor and building block in the synthesis of a variety of pharmaceutical agents. chemimpex.comsmolecule.com It is particularly noted for its use in the creation of pharmaceuticals aimed at treating neurological disorders. chemimpex.com As a pharmaceutical intermediate, it can be a starting material for more complex molecules, including those developed as antimigraine agents. echemi.com

The synthesis process can involve several chemical reactions. For instance, as a carboxylic acid derivative, it can undergo esterification, where it reacts with alcohols to form esters. smolecule.com Furthermore, its methylamino group can participate in nucleophilic substitution reactions, which allows for the creation of various derivatives. smolecule.com These chemical properties make it a versatile tool for synthetic chemistry in the pharmaceutical industry. smolecule.com

Research on Derivatives for Central Nervous System Disorder Treatment

Researchers are exploring derivatives of this compound as potential novel therapeutic agents for the treatment of Central Nervous System (CNS) disorders. smolecule.com The process involves chemically modifying the parent compound to create new molecules with potentially enhanced or more targeted biological activity. smolecule.com By altering the structure, scientists aim to develop compounds that could lead to new treatments. This area of research leverages the foundational structure of 4-(Methylamino)butyric acid as a starting point for innovation in neurotherapeutics. smolecule.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Gamma-aminobutyric acid (GABA) |

Advanced Analytical and Characterization Methodologies

Spectroscopic and Chromatographic Characterization (e.g., FT-IR, 1H NMR, HPLC, LC-MS, UPLC)

A combination of spectroscopic and chromatographic methods is typically employed to fully characterize 4-(Methylamino)butyric acid hydrochloride.

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound provides valuable information about its functional groups. Key absorptions are expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, the N-H stretch of the secondary amine hydrochloride, and the C-N stretching vibrations. The spectrum for the free base, 4-(Methylamino)butyric acid, shows characteristic peaks that confirm the presence of these functional groups. nih.gov

Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen atoms. chemicalbook.com The spectrum would be expected to show distinct signals for the methyl group attached to the nitrogen, as well as the three methylene (B1212753) groups of the butyric acid chain. The chemical shifts and coupling patterns of these signals are diagnostic for the compound's structure.

Chromatographic Characterization

Chromatographic techniques are essential for separating this compound from other components in a mixture and for confirming its identity and purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC, using a C18 column with an aqueous mobile phase containing an acidic modifier, is a common approach. Detection can be achieved using a variety of detectors, including UV-Vis (after derivatization) or mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry provides a highly sensitive and selective method for the analysis of this compound. LC-MS allows for the determination of the compound's molecular weight and can provide structural information through fragmentation analysis. This technique is particularly useful for identifying and quantifying the compound in complex mixtures.

Ultra-Performance Liquid Chromatography (UPLC): UPLC, an advancement of HPLC utilizing smaller particle size columns, offers higher resolution, increased sensitivity, and faster analysis times. nih.gov A UPLC-MS/MS method would be the state-of-the-art approach for the sensitive and specific analysis of this compound.

Table 1: Key Analytical Techniques for Characterization

| Technique | Information Provided | Typical Application |

|---|---|---|

| FT-IR | Functional group identification | Structural confirmation |

| 1H NMR | Molecular structure elucidation | Structural confirmation |

| HPLC | Separation and purity assessment | Quality control, preliminary analysis |

| LC-MS | Molecular weight and structural information | Identification in complex matrices |

| UPLC | High-resolution separation and quantification | Sensitive and high-throughput analysis |

Quantification Techniques in Complex Biological Matrices

The accurate measurement of this compound in biological matrices such as plasma, serum, or urine is critical for pharmacokinetic and metabolic studies. Due to the complexity of these matrices and the often low concentrations of the analyte, highly sensitive and selective methods are required. UPLC-MS/MS is the current gold standard for such applications.

A typical workflow for the quantification of this compound in a biological matrix involves:

Sample Preparation: This is a crucial step to remove interfering substances, primarily proteins, and to enrich the analyte. Common techniques include:

Protein Precipitation (PPT): An organic solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma sample to precipitate proteins, which are then removed by centrifugation. researchgate.net

Solid-Phase Extraction (SPE): This technique provides a more thorough cleanup than PPT by utilizing a stationary phase to selectively retain the analyte while interfering compounds are washed away.

Chromatographic Separation: A UPLC system with a suitable column, often a reversed-phase C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column, is used to separate the analyte from other matrix components. Gradient elution is typically employed to achieve optimal separation.

Mass Spectrometric Detection: A tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is used for detection. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring for a specific product ion generated through collision-induced dissociation. This high selectivity minimizes interference from co-eluting compounds.

Method Validation

A bioanalytical method must be rigorously validated to ensure its reliability. Key validation parameters include:

Linearity: The range of concentrations over which the instrument response is directly proportional to the analyte concentration.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.

Recovery: The efficiency of the extraction process.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

Table 2: Example UPLC-MS/MS Method Parameters for Quantification of a Similar Analyte (GABA analogue) in Human Plasma

| Parameter | Condition |

|---|---|

| Sample Preparation | Protein precipitation with acetonitrile |

| UPLC Column | Reversed-phase C18, sub 2 µm particle size |

| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |

| MS Detection | ESI+ in MRM mode |

| LLOQ | 10 ng/mL |

| Linearity Range | 10 - 10,000 ng/mL |

| Intra- and Inter-day Precision | < 15% |

| Accuracy | 85-115% |

Note: This table is illustrative and based on methods for similar compounds; specific parameters for this compound would require experimental determination.

Optimization of Derivatization for Enhanced Analytical Performance

For certain analytical techniques, particularly Gas Chromatography (GC), and to enhance sensitivity in LC-MS, derivatization of this compound is often necessary. Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for the chosen analytical method.

The primary goals of derivatization for this compound are:

Increased Volatility: For GC analysis, the polar and non-volatile nature of the amino acid requires conversion to a more volatile derivative.

Improved Chromatographic Properties: Derivatization can reduce peak tailing and improve separation efficiency in both GC and LC.

Enhanced Detector Response: By introducing a chromophore or a group that ionizes more efficiently, derivatization can significantly increase the sensitivity of UV or mass spectrometric detection.

Common Derivatization Strategies

Acylation: Reagents such as alkyl chloroformates (e.g., methyl or ethyl chloroformate) react with both the amino and carboxylic acid groups to form volatile and stable derivatives suitable for GC-MS analysis. nih.govspringernature.comresearchgate.net The reaction is typically rapid and can be performed in an aqueous environment.

Silylation: Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used to replace active hydrogens in the amino and carboxyl groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. This significantly increases the volatility of the analyte for GC analysis.

Pre-column Derivatization for LC-MS: For LC-MS analysis, derivatization can improve chromatographic retention on reversed-phase columns and enhance ionization efficiency. A widely used reagent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), marketed as AccQ•Tag. waters.comandrewalliance.comwaters.comnih.govnih.govresearchgate.net This reagent reacts with primary and secondary amines to form stable, fluorescent, and readily ionizable derivatives.

Optimization of the Derivatization Reaction

To achieve reliable and reproducible results, the derivatization reaction must be optimized. Key parameters to consider include:

Reagent Concentration: A sufficient molar excess of the derivatizing reagent is necessary to ensure complete reaction.

pH: The pH of the reaction mixture can significantly influence the reaction rate and yield. For example, the AccQ•Tag derivatization is optimal at a pH between 8.2 and 10.0.

Reaction Time and Temperature: These parameters need to be optimized to ensure the reaction goes to completion without causing degradation of the analyte or its derivative. For instance, the AccQ•Tag reaction is often heated to 55°C for 10 minutes. andrewalliance.com

Solvent: The choice of solvent can affect the solubility of the reactants and the reaction kinetics.

Table 3: Comparison of Common Derivatization Reagents

| Reagent | Target Groups | Analytical Technique | Advantages |

|---|---|---|---|

| Alkyl Chloroformates | Amino and Carboxyl | GC-MS | Rapid reaction, suitable for aqueous samples |

| MTBSTFA | Amino and Carboxyl | GC-MS | Forms stable derivatives |

| AccQ•Tag (AQC) | Primary and Secondary Amines | HPLC-UV/Fluorescence, LC-MS | High sensitivity, forms stable derivatives |

Future Research Directions and Unexplored Avenues

Potential in Investigating Related Bioactive Molecules and Analogues

The study of analogues of 4-(Methylamino)butyric acid, such as those with different N-alkyl substitutions (e.g., ethyl, propyl) or modifications to the butyric acid backbone, could yield novel compounds with enhanced or more specific biological activities. researchgate.net N-methylation is a known strategy in medicinal chemistry to improve the pharmacokinetic properties of molecules, such as proteolytic stability and bioavailability. nih.govresearchgate.net Investigating a broader library of such analogues could lead to the discovery of new therapeutic agents for neurological disorders. researchgate.netresearchgate.net

Integration into Systems Biology and Multi-Omics Research

Investigating the effects of 4-(Methylamino)butyric acid hydrochloride on a systemic level using multi-omics approaches (e.g., proteomics, metabolomics) could provide a more holistic understanding of its biological impact. Such studies could reveal its influence on various metabolic pathways and cellular networks, potentially identifying new targets and mechanisms of action. The incorporation of N-methylated amino acids into peptides and proteins is an emerging area of research, and systems biology approaches could help elucidate the functional consequences of such modifications. nih.gov

Emerging Methodologies in Chemical Biology and Drug Discovery Research

New methodologies in chemical biology and drug discovery could be applied to further explore the potential of this compound and its derivatives. For example, "click chemistry" could be used to efficiently synthesize a diverse range of analogues for screening. nih.gov Furthermore, fragment-based drug discovery (FBDD) approaches could utilize the 4-(methylamino)butyric acid scaffold as a starting point for designing more potent and selective drug candidates. acs.org These modern techniques can accelerate the identification and optimization of new bioactive molecules based on this core structure.

Q & A

Q. What are the established synthetic routes for 4-(Methylamino)butyric acid hydrochloride, and how can reaction conditions be optimized?

The compound is typically synthesized via esterification or amidation of 4-aminobutyric acid derivatives. A validated method involves reacting 4-aminobutyric acid with methylamine under acidic conditions, followed by HCl neutralization to form the hydrochloride salt . For optimization, anhydrous methanol and trimethylsilyl chloride (TMSCl) can be used as catalysts to improve yield and purity, as demonstrated in analogous syntheses of methyl 4-aminobutanoate hydrochloride (yield: quantitative) . Key parameters include temperature control (room temperature to 94°C) and stoichiometric ratios of reagents.

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR): Proton NMR (e.g., δ 1.85–3.60 ppm for methyl, methylene, and amine protons) confirms backbone structure .

- Mass Spectrometry (MS): Chemical ionization (CI-MS) with ammonia adducts ([M+H]⁺) verifies molecular weight .

- Elemental Analysis: Validates chloride content in the hydrochloride salt.

- Melting Point: Consistency with literature values (e.g., 94°C for analogous compounds) ensures purity .

Advanced Research Questions

Q. How can esterification or amidation reactions involving this compound be optimized for prodrug development?

In prodrug synthesis (e.g., estrogen derivatives), the hydrochloride salt reacts with activated carboxylic acids (e.g., via oxalyl chloride or thionyl chloride) to form esters. Triethylamine is often used to scavenge HCl, improving reaction efficiency . For sterically hindered substrates, microwave-assisted synthesis or ultrasonication can enhance reaction rates. Monitor by TLC or HPLC to track intermediate formation.

Q. What are the challenges in derivatizing this compound for targeted drug delivery systems?

Key challenges include:

- Solubility: The hydrochloride salt’s high polarity limits organic-phase reactivity. Use polar aprotic solvents (e.g., DMF) or ionic liquids.

- Stability: Amine groups may undergo unwanted oxidation; inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) mitigate degradation .

- Functional Group Compatibility: Protect the amine during multi-step syntheses using Boc or Fmoc groups.

Q. How can researchers resolve contradictions in reported spectral data or synthetic yields for this compound?

Discrepancies often arise from:

- Impurities: Trace solvents or unreacted starting materials alter NMR/MS profiles. Purify via recrystallization (ethanol/water) or column chromatography.

- Reaction Conditions: Variations in temperature or catalyst loading (e.g., TMSCl vs. HCl gas) impact yields. Replicate protocols with strict parameter control . Cross-validate data with computational tools (e.g., DFT calculations for NMR chemical shifts) .

Q. What role does this compound play in enzyme inhibition studies, particularly for hyaluronidases?

The compound serves as a precursor for synthesizing hyaluronidase inhibitors. Its amine group facilitates covalent conjugation to sugar moieties or transition-state analogs, mimicking enzyme substrates. Activity assays (e.g., turbidimetric or ELISA-based) quantify inhibition potency, with IC₅₀ values compared to controls .

Methodological Considerations

Q. What strategies ensure the stability of this compound during long-term storage?

- Storage Conditions: Keep desiccated at -20°C in amber vials to prevent hygroscopic degradation and photolysis.

- Purity Monitoring: Regular HPLC analysis (C18 columns, 0.1% TFA in water/acetonitrile) detects decomposition products.

Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular docking simulations (e.g., AutoDock Vina) model interactions with biological targets, guiding rational derivatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.